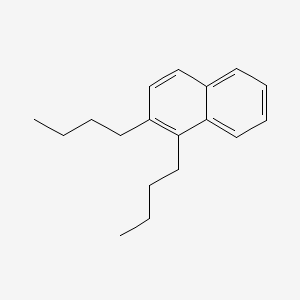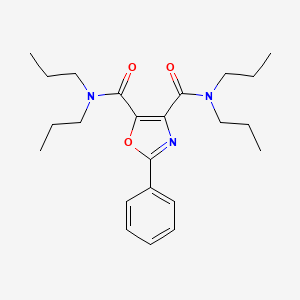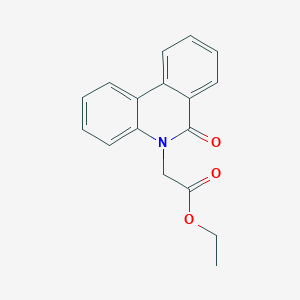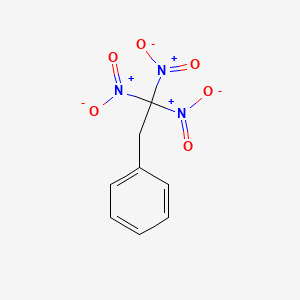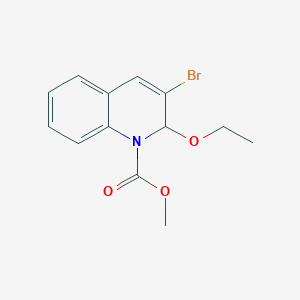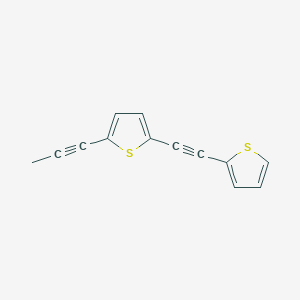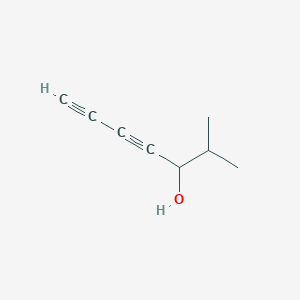
2-Methylhepta-4,6-diyn-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylhepta-4,6-diyn-3-ol: is an organic compound with the molecular formula C8H10O . It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain that includes two triple bonds (diyn) and a methyl group (CH3) at the second position. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylhepta-4,6-diyn-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-butyne and isobutyraldehyde.
Reaction Conditions: The key step involves the coupling of these starting materials under specific conditions, often using a base such as sodium amide (NaNH2) in liquid ammonia (NH3) to facilitate the formation of the diyn structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to meet industrial standards .
化学反応の分析
Types of Reactions
2-Methylhepta-4,6-diyn-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halides or other substituted derivatives.
科学的研究の応用
2-Methylhepta-4,6-diyn-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-Methylhepta-4,6-diyn-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to inflammation and microbial growth.
類似化合物との比較
Similar Compounds
Hepta-4,6-diyn-3-ol: Similar structure but lacks the methyl group at the second position.
7-Chloro-hepta-4,6-diyn-3-ol: Contains a chlorine atom instead of a methyl group.
Falcarinol: A naturally occurring polyacetylene with similar diyn structure but different functional groups.
特性
CAS番号 |
36036-67-6 |
|---|---|
分子式 |
C8H10O |
分子量 |
122.16 g/mol |
IUPAC名 |
2-methylhepta-4,6-diyn-3-ol |
InChI |
InChI=1S/C8H10O/c1-4-5-6-8(9)7(2)3/h1,7-9H,2-3H3 |
InChIキー |
FJDFOBBJLLRUAK-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C#CC#C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


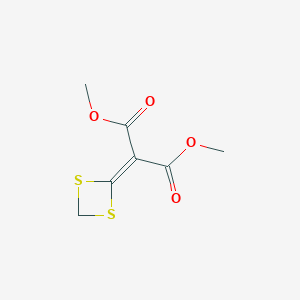

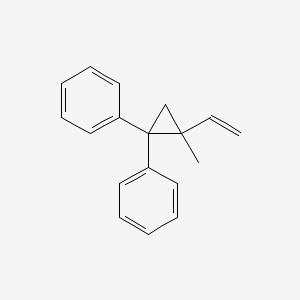
![(Furan-2-yl)methyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14672285.png)
